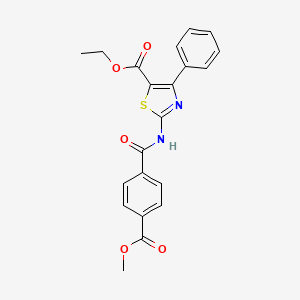

Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

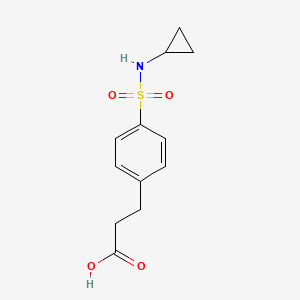

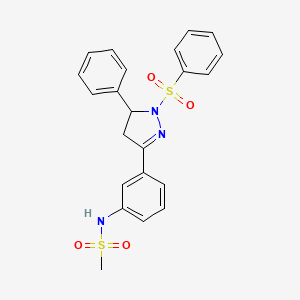

This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The compound also contains a benzamido group and a carboxylate ester group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acid derivatives and amines .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole ring, benzamido group, and carboxylate ester group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxylate ester group could undergo reactions such as hydrolysis, while the benzamido group might participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylate ester and benzamido groups could impact its solubility .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

A significant application of ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate is in the synthesis of complex organic compounds. Studies have shown its involvement in the synthesis of various derivatives that serve as intermediates for further chemical reactions. For instance, Mohamed (2021) described a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with different arylidinemalononitrile derivatives, showcasing its utility in creating novel compounds with potential biological activities Mohamed, 2021.

Antimicrobial and Biological Activities

Another research application is the exploration of antimicrobial and biological activities of derivatives formed from this compound. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones and found some compounds to exhibit good or moderate antimicrobial activities against various microorganisms, demonstrating its role in developing new antimicrobial agents Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Photophysical Properties and Singlet Oxygen Activation

Amati et al. (2010) studied the photophysical properties and singlet oxygen activation capabilities of ethyl 2-arylthiazole-5-carboxylates, highlighting the potential use of these compounds in photochemical applications and as sensitizers in photo-oxidation processes. This research demonstrates the compound's relevance in material sciences and photophysics Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010.

Solid-Phase Synthesis Applications

Albericio & Bárány (2009) presented a method for solid-phase synthesis of C-terminal peptide amides under mild conditions using an acid-labile anchoring linkage, showcasing the compound's utility in peptide synthesis and drug development processes Albericio & Bárány, 2009.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-3-28-20(26)17-16(13-7-5-4-6-8-13)22-21(29-17)23-18(24)14-9-11-15(12-10-14)19(25)27-2/h4-12H,3H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFWWTIMCVYUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2833339.png)

![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)

![3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride](/img/structure/B2833355.png)